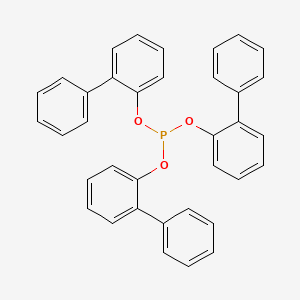

tris(2-phenylphenyl) phosphite

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(2-phenylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZUWKNHFLGZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950199 | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-19-4 | |

| Record name | [1,1′-Biphenyl]-2-ol, 2,2′′,2′′′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-ol, 2,2'',2''''-phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-ol, 2,2'',2''''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[[1,1'-biphenyl]-2-oxy]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris 2 Phenylphenyl Phosphite

Direct Synthesis Routes

Direct synthesis routes for tris(2-phenylphenyl) phosphite (B83602) typically involve the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362), with 2-phenylphenol (B1666276), or the transesterification of a more common phosphite ester.

Transesterification Processes

Transesterification is a widely employed method for the synthesis of various phosphite esters. This process involves the exchange of the alkoxy or aryloxy groups of a phosphite ester with a different alcohol or phenol (B47542). In the context of tris(2-phenylphenyl) phosphite synthesis, this typically involves the reaction of a readily available phosphite, such as triphenyl phosphite, with 2-phenylphenol.

The transesterification reaction can be significantly accelerated by the use of a catalyst. Basic catalysts are particularly effective for this transformation. Sodium phenate, for instance, can serve as an efficient catalyst for the transesterification of triphenyl phosphite with 2-phenylphenol. The reaction proceeds by the nucleophilic attack of the 2-phenylphenoxide ion (generated in situ or added) on the phosphorus atom of triphenyl phosphite, leading to the displacement of a phenoxide leaving group. The process is driven to completion by the removal of the more volatile phenol by-product, typically through distillation under reduced pressure.

The general reaction can be represented as: P(OPh)₃ + 3 (2-PhC₆H₄OH) ⇌ P(O-2-PhC₆H₄)₃ + 3 PhOH

The use of a catalyst like sodium phenate increases the rate of this equilibrium reaction, allowing it to reach completion more efficiently.

While the direct reaction with 2-phenylphenol is the primary transesterification route, the principles of this reaction are based on the broader reactivity of triphenyl phosphite with various alcohols and phenols. The reactivity is influenced by the steric hindrance and electronic properties of the incoming nucleophile. For sterically hindered phenols like 2-phenylphenol, the reaction may require more forcing conditions (higher temperatures and effective removal of the phenol by-product) compared to less hindered phenols.

A general representation of the reaction conditions for the synthesis of sterically hindered aryl phosphites via transesterification is provided in the table below, based on analogous systems.

| Parameter | Typical Condition |

| Reactants | Triphenyl phosphite, 2-phenylphenol |

| Catalyst | Sodium phenate or other suitable base |

| Temperature | 150-220 °C |

| Pressure | Vacuum (to remove phenol by-product) |

| Molar Ratio | 2-phenylphenol to triphenyl phosphite > 3:1 |

Precursor Compounds and Reaction Conditions

The most direct synthesis of this compound involves the reaction of 2-phenylphenol with phosphorus trichloride. This method is advantageous as it does not involve an equilibrium, and the primary by-product is hydrogen chloride (HCl), which can be readily removed.

The reaction is as follows: PCl₃ + 3 (2-PhC₆H₄OH) → P(O-2-PhC₆H₄)₃ + 3 HCl

Precursor Compounds:

2-Phenylphenol (o-phenylphenol): This is the key precursor providing the aryloxy groups. Its purity is crucial to avoid side reactions.

Phosphorus Trichloride (PCl₃): This is the source of the phosphorus atom. It is a reactive and corrosive liquid that must be handled with care.

Solvent: The reaction can be carried out in a non-reactive, high-boiling solvent such as toluene, xylene, or a chlorinated hydrocarbon to facilitate temperature control and mixing. In some cases, the reaction can be performed neat.

Base (optional but recommended): A tertiary amine, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to act as an HCl scavenger. nih.gov This prevents the acid-catalyzed side reactions and drives the reaction to completion.

Reaction Conditions: The reaction is typically carried out by the slow addition of phosphorus trichloride to a solution of 2-phenylphenol and a base in a suitable solvent. The temperature is usually controlled, often starting at a lower temperature and then gradually increasing to complete the reaction. The progress of the reaction can be monitored by the cessation of HCl evolution.

A summary of typical reaction conditions for the synthesis of sterically hindered aryl phosphites from the corresponding phenol and phosphorus trichloride is presented below. nih.gov

| Parameter | Typical Condition |

| Reactants | 2-phenylphenol, Phosphorus trichloride |

| Stoichiometry | Phenol:PCl₃ ratio of approximately 3:1 |

| Solvent | Toluene, Xylene, or neat |

| Base | Triethylamine or other tertiary amine (as HCl scavenger) |

| Temperature | 0 °C to 150 °C (often staged) |

| Reaction Time | Several hours |

Advanced Synthetic Strategies

Advanced synthetic strategies for the preparation of this compound focus on improving the efficiency, yield, and purity of the final product, as well as developing more environmentally benign processes.

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for the successful synthesis of this compound, especially given the steric hindrance of the 2-phenylphenyl group. Key parameters that are often optimized include:

Temperature Profile: A carefully controlled temperature profile can minimize the formation of by-products. For instance, the reaction might be initiated at a low temperature during the addition of PCl₃ to control the exothermic reaction and then heated to a higher temperature to drive the reaction to completion. researchgate.net

Order and Rate of Addition: The slow, controlled addition of phosphorus trichloride to the 2-phenylphenol solution is critical to prevent localized high concentrations of the reactive PCl₃, which can lead to the formation of undesired by-products such as diaryl chlorophosphites and aryl dichlorophosphites.

Catalyst Selection and Loading: In the case of transesterification, the choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. While basic catalysts are common, other Lewis acidic or organometallic catalysts could also be explored.

Solvent Effects: The choice of solvent can influence the reaction rate and the ease of product purification. A solvent that allows for a suitable reaction temperature and facilitates the removal of by-products is ideal.

Purification Techniques: Due to the high boiling point and potential for thermal degradation of this compound, purification methods such as short-path distillation or crystallization are often preferred over traditional distillation.

The table below summarizes the impact of key reaction parameters on the synthesis of sterically hindered aryl phosphites.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures increase reaction rate but can also lead to by-product formation. researchgate.net | Staged temperature profile: low temperature for addition, higher temperature for reaction completion. |

| Reactant Ratio | An excess of the phenol can help drive the reaction to completion. | Use of a slight excess of 2-phenylphenol. |

| Catalyst | The type and amount of catalyst affect the reaction rate and selectivity in transesterification. | Screening of different catalysts and optimization of catalyst loading. |

| Solvent | Influences reaction kinetics and solubility of reactants and products. | Selection of a high-boiling, inert solvent. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of a pure product.

Green Chemistry Approaches in Synthesis

The traditional synthesis of triaryl phosphites often involves the use of phosphorus trichloride and a corresponding phenol, a process that can generate significant amounts of hydrogen chloride gas and may require the use of volatile organic solvents. In line with the principles of green chemistry, recent research has focused on developing cleaner, more efficient, and safer synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green strategies can be considered, drawing from advancements in the broader field of organophosphorus chemistry.

One of the key areas of development is the use of catalytic methods. Catalysis can offer pathways that avoid stoichiometric reagents and often proceed under milder conditions, thus reducing energy consumption. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, the principles from related phosphite syntheses can be applied. For instance, the use of Lewis acids or other catalysts could facilitate the reaction between 2-phenylphenol and a phosphorus source, potentially at lower temperatures and with higher selectivity, thereby minimizing byproduct formation.

Solvent-free reaction conditions represent another significant green chemistry approach. By eliminating the solvent, not only is a major component of waste removed, but the process can also be simplified, and space-time yields can be increased. For the synthesis of sterically hindered phosphites, solvent-free methods have been shown to be effective. This approach would involve the direct reaction of molten 2-phenylphenol with a phosphorus reagent, potentially under vacuum to remove the HCl byproduct.

Furthermore, the development of continuous flow synthesis offers a promising green alternative to traditional batch processing. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This technology can also enhance safety, especially when dealing with exothermic reactions. The rapid synthesis of other triaryl phosphites in continuous flow systems has been demonstrated, suggesting that a similar methodology could be developed for this compound, making the process more efficient and scalable.

Another innovative green approach is the use of alternative phosphorus sources to the commonly used phosphorus trichloride. Research into the direct use of white phosphorus (P4) in the presence of catalysts presents a more atom-economical and potentially less hazardous route to organophosphorus compounds. This method avoids the generation of chlorinated byproducts and aligns with the green chemistry principle of using renewable or abundant feedstocks more directly.

These green chemistry approaches hold considerable promise for the sustainable production of this compound. While direct research on this specific compound is emerging, the application of these principles from the wider field of organophosphorus synthesis provides a clear roadmap for future development.

| Green Chemistry Approach | Principle | Potential Advantages for this compound Synthesis |

| Catalytic Methods | Use of catalysts to increase reaction efficiency. | Lower energy consumption, higher selectivity, reduced byproduct formation. |

| Solvent-Free Synthesis | Elimination of organic solvents from the reaction. | Reduced waste, simplified process, increased space-time yield. |

| Continuous Flow Reactors | Performing the synthesis in a continuous stream. | Better process control, enhanced safety, improved scalability and efficiency. |

| Alternative Phosphorus Sources | Utilizing less hazardous phosphorus reagents like white phosphorus. | Higher atom economy, avoidance of hazardous reagents and byproducts. |

Coordination Chemistry of Tris 2 Phenylphenyl Phosphite

Ligand Design Principles

The design of phosphite (B83602) ligands is guided by the desire to systematically tune their electronic and steric characteristics to achieve specific outcomes in coordination and catalysis. Aryl phosphites, in particular, offer a modular platform where substituents on the aryl rings can be varied to control the ligand's properties.

Electronic and Steric Properties of Aryl Phosphites

The coordination chemistry of phosphite ligands is largely dictated by a combination of their σ-donor and π-acceptor electronic properties, alongside their steric bulk.

Electronic Properties: Aryl phosphites are generally considered to be strong π-acceptor ligands, a characteristic that arises from the presence of low-lying σ* antibonding orbitals associated with the P-O bonds. These orbitals can effectively overlap with filled d-orbitals on a metal center, allowing for π-backbonding. This π-acidity is more pronounced in phosphites than in analogous phosphines (PR₃) due to the electronegative oxygen atoms, which lower the energy of the σ* orbitals. The electronic effect of a phosphite ligand can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes. A higher TEP value indicates stronger π-acceptor character.

| Ligand Type | Typical TEP (ν(CO) in cm⁻¹) | Electronic Character |

| Trialkylphosphines | 2055 - 2065 | Strong σ-donor, weak π-acceptor |

| Triarylphosphines | 2065 - 2070 | Moderate σ-donor, moderate π-acceptor |

| Aryl Phosphites | 2075 - 2085 | Weaker σ-donor, strong π-acceptor |

| Perfluoroalkylphosphites | > 2090 | Weak σ-donor, very strong π-acceptor |

This interactive table provides a general comparison of the electronic properties of different classes of phosphorus(III) ligands.

Steric Properties: The steric influence of a phosphite ligand is typically described by its cone angle (θ), a concept developed by Chadwick A. Tolman. The cone angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the ligand's substituents. Bulky ligands with large cone angles can create a sterically demanding environment around the metal center. This can promote reductive elimination, stabilize low-coordinate species, and influence the regioselectivity and stereoselectivity of catalytic reactions. acs.org Aryl phosphites with substituents in the ortho position of the aryl rings, such as tris(2-phenylphenyl) phosphite, are known to be sterically bulky.

Influence of Ortho-Phenylphenyl Substituents on Coordination

The defining feature of this compound is the presence of a phenyl group at the ortho-position of each of the three phenoxy rings. This substitution has profound consequences for its coordination chemistry.

Steric Bulk: The ortho-phenyl groups significantly increase the steric bulk of the ligand, resulting in a large cone angle. This steric hindrance can prevent the coordination of multiple ligands to a single metal center, thereby favoring the formation of low-coordinate complexes. This property is crucial in catalytic applications where the creation of a vacant coordination site is necessary for substrate binding and activation. juniperpublishers.com

Hemilabile Potential: The ortho-phenyl substituents introduce additional phenyl rings in close proximity to the metal center upon coordination. The π-systems of these pendant phenyl groups can potentially engage in weak, secondary interactions with the metal. This raises the possibility of hemilabile behavior, where the ligand can switch between a purely monodentate coordination through the phosphorus atom and a bidentate mode involving a weak M-arene interaction. wwu.edu This dynamic behavior can be instrumental in catalysis by reversibly opening a coordination site. chemrxiv.org

Orthometallation: Bulky triaryl phosphite ligands are known to undergo facile orthometallation, a process where the metal center activates a C-H bond at the ortho-position of an aryl ring to form a stable metallacycle. nih.gov The ortho-phenyl group in this compound provides a readily accessible C-H bond for such intramolecular activation, potentially leading to the formation of palladacycle or platinacycle structures. nih.gov

Complex Formation with Transition Metals

This compound forms complexes with a variety of transition metals, particularly those in low oxidation states where its π-acceptor properties can effectively stabilize the metal center. Its use has been noted in several catalytic systems, implying the formation of active metal-ligand complexes. For instance, it has been employed as a ligand in nickel-based catalysts for the cyclooligomerization of 1,3-butadiene (B125203) to produce 1,5-cyclooctadiene (B75094) and in the cycloaddition of methylenecyclopropanes. juniperpublishers.comthieme-connect.de It has also been listed as a ligand for rhodium-catalyzed hydroformylation reactions. google.com

Coordination Modes (e.g., Monodentate vs. Hemilabile)

The primary mode of coordination for this compound is as a monodentate ligand, binding to the metal center through the lone pair of electrons on the phosphorus atom. In this mode, its properties are defined by the electronic and steric effects discussed previously.

However, the potential for hemilability represents a more complex coordination behavior. wwu.edu In a hypothetical hemilabile interaction, one of the ortho-phenyl rings could approach the metal center, leading to a transient, weak η²-coordination. This would create a dynamic equilibrium between a purely P-bound state and a P,η²-arene chelated state. While specific studies demonstrating the hemilability of this compound are not prevalent, this behavior is well-documented for other ligands containing both a strong donor atom (like phosphorus) and a weak donor group. chemrxiv.orgresearchgate.net

Metal-Ligand Binding Characteristics

The bond between a transition metal and this compound is a classic example of synergic bonding. It comprises two components:

σ-donation: A dative bond formed by the donation of the phosphorus lone pair into an empty orbital on the metal.

π-backdonation: The back-donation of electron density from filled metal d-orbitals into the empty σ* (P-O) antibonding orbitals of the phosphite ligand.

This π-backdonation strengthens the metal-ligand bond and is a key feature of phosphite ligands. The strength of the M-P bond and the degree of backbonding are influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. Electron-rich metal centers in low oxidation states are particularly effective at π-backdonation, forming stable complexes with strong π-acceptor ligands like aryl phosphites.

Structural Characterization of Metal Complexes

Detailed structural information from single-crystal X-ray diffraction is the most definitive way to characterize the coordination geometry and metal-ligand binding in complexes. Unfortunately, publicly accessible, structurally characterized examples of transition metal complexes containing specifically this compound as a ligand are scarce in the academic literature.

However, the structural parameters can be inferred from related complexes containing analogous bulky phosphite or biarylphosphine ligands. acs.org For example, in gold(I) complexes with phosphine (B1218219) ligands containing one or two o-biphenyl substituents, the P-Au bond lengths are sensitive indicators of the ligand's electronic properties. acs.org

Expected Structural Features:

M-P Bond Lengths: The metal-phosphorus bond length would be expected to be relatively short compared to analogous trialkylphosphine complexes, reflecting the strong π-backbonding component.

Coordination Geometry: Due to its significant steric bulk, complexes of the type MLn where L is this compound would likely feature low coordination numbers (n = 1, 2, or 3). For a two-coordinate complex, a linear geometry would be expected, while a three-coordinate complex would likely be trigonal planar.

Intramolecular Interactions: Detailed structural analysis would be crucial to identify any short contacts between the metal center and the arene rings of the ortho-phenyl substituents, which would provide evidence for hemilabile interactions or an agostic-type C-H interaction preceding potential orthometallation.

Below is a table of representative M-P bond lengths for palladium(II) complexes with various phosphorus ligands to provide context for the expected values.

| Complex | Ligand Type | Pd-P Bond Length (Å) |

| trans-[PdCl₂(P(C₂H₄COOH)₃)₂] | Trialkylphosphine | ~2.32 |

| A Pd(II)-Indenyl Complex with P(4-Cl-C₆H₄)₃ | Triarylphosphine | ~2.30 |

| A Pd(II)-Indenyl Complex with P(4-OCH₃-C₆H₄)₃ | Triarylphosphine | ~2.31 |

This interactive table shows typical Pd-P bond lengths, illustrating the influence of the phosphorus ligand's substituents. Data derived from published crystallographic studies. nih.govnih.gov

Solution-State Spectroscopic Analysis (e.g., ³¹P NMR)

Specific ³¹P NMR spectroscopic data for this compound in a coordinated state is not available in published research. Information regarding its chemical shifts upon coordination to a metal center and any observed coupling constants is therefore absent.

Tris 2 Phenylphenyl Phosphite in Homogeneous Catalysis

Nickel-Catalyzed Reactions

Tris(2-phenylphenyl) phosphite (B83602) has emerged as a noteworthy ligand in nickel-catalyzed cross-coupling reactions. The steric bulk and electronic properties imparted by the 2-phenylphenyl substituents play a crucial role in influencing the efficiency and selectivity of these transformations.

Aryl Coupling Reactions

Nickel catalysis, often in conjunction with phosphite ligands, provides a powerful and economically viable alternative to palladium-based systems for the formation of carbon-carbon bonds. The use of tris(2-phenylphenyl) phosphite in this context is driven by its ability to stabilize the active nickel(0) species and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The synthesis of biaryl and polyaryl moieties is of fundamental importance in the construction of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Nickel-catalyzed cross-coupling reactions utilizing this compound have demonstrated potential in this area. The bulky nature of the ligand is thought to promote the formation of monoligated nickel complexes, which can be highly active in the catalytic cycle. This steric hindrance can also influence the rate of reductive elimination, ultimately leading to the desired biaryl product.

Research in this area has explored the coupling of various aryl halides and pseudo-halides with organometallic reagents. While specific data for this compound is not extensively documented in broad comparative studies, the general principles of bulky phosphite ligands in nickel catalysis suggest its utility in promoting high turnover numbers and efficiency in the synthesis of complex biaryl structures.

The reactivity of specific substrates in nickel-catalyzed cross-coupling reactions is a critical measure of a ligand's effectiveness. The coupling of challenging substrates, such as sterically hindered or electronically deactivated aryl chlorides, remains a benchmark for catalytic performance.

In the context of substrates like 2-chlorobenzophenone , the bulky this compound ligand is anticipated to play a significant role. The steric crowding around the nickel center can facilitate the difficult oxidative addition of the aryl chloride and subsequently promote the reductive elimination to form the sterically demanding tetra-ortho-substituted biaryl product.

While detailed, publicly available data tables specifically quantifying the performance of this compound with these exact substrates are limited, the known structure-activity relationships for bulky phosphite ligands in nickel catalysis provide a strong basis for its expected utility.

Comparative Catalytic Performance with Other Ligands

The performance of this compound is best understood when compared with other commonly used phosphine (B1218219) and phosphite ligands in nickel-catalyzed aryl coupling. Ligands are often evaluated based on their ability to promote high yields, selectivity, and catalyst stability under specific reaction conditions.

Bulky monodentate phosphine ligands, such as tri(tert-butyl)phosphine or tricyclohexylphosphine, are known to be highly effective in many nickel-catalyzed reactions. The key distinction with phosphite ligands like this compound lies in their electronic properties. Phosphites are generally considered to be better π-acceptors than phosphines, which can influence the stability of the catalytic intermediates and the rate of the catalytic cycle.

In comparative studies involving various phosphite ligands, factors such as the cone angle and the electronic nature of the aryl groups are critical. This compound, with its bulky ortho-phenyl substituents, possesses a large cone angle, which is a desirable feature for promoting reductive elimination.

Table 1: Conceptual Comparison of Ligand Properties in Nickel-Catalyzed Aryl Coupling

| Ligand Type | Key Steric Feature | Key Electronic Feature | Expected Impact on Catalysis |

| This compound | Large cone angle due to ortho-phenyl groups | Good π-acceptor | Promotes reductive elimination, stabilizes low-valent nickel |

| Triphenylphosphine | Moderate cone angle | Weaker π-acceptor than phosphites | General-purpose ligand, may be less effective for hindered substrates |

| Tri(tert-butyl)phosphine | Very large cone angle | Strong σ-donor | Promotes oxidative addition, highly active but can be air-sensitive |

Other Transition Metal Catalysis

Beyond its application in nickel-catalyzed reactions, this compound has potential as a ligand in other transition metal-catalyzed processes, most notably hydroformylation.

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. The reaction is typically catalyzed by rhodium or cobalt complexes, and the choice of ligand is critical in controlling the rate and regioselectivity (linear vs. branched aldehyde).

Phosphite ligands are known to be excellent choices for rhodium-catalyzed hydroformylation due to their ability to promote high reaction rates. The strong π-accepting character of phosphites is believed to facilitate the dissociation of carbon monoxide from the metal center, a key step in the catalytic cycle. The steric bulk of the phosphite ligand also plays a crucial role in influencing the regioselectivity of the reaction.

While specific industrial applications or detailed academic studies focusing solely on this compound in hydroformylation are not widely reported, its structural features—a bulky, electron-withdrawing phosphite—are characteristic of ligands that are effective in this transformation. It is plausible that its performance would be comparable to other bulky triaryl phosphites, such as tris(2,4-di-tert-butylphenyl) phosphite, which are known to be used in industrial hydroformylation processes. The bulky nature of this compound would be expected to favor the formation of the linear aldehyde, a desirable outcome for many industrial applications.

Asymmetric Synthesis

There is a lack of specific, detailed research findings on the application of this compound as a chiral ligand or part of a catalytic system for asymmetric synthesis. The field of asymmetric catalysis heavily relies on ligands that can create a well-defined chiral environment around a metal center. Typically, this is achieved with ligands possessing C₂ symmetry, planar chirality, or stereogenic centers on the phosphorus atom or the ligand backbone. While numerous chiral phosphite ligands have been successfully employed in a variety of asymmetric transformations, including allylic alkylations, hydroformylations, and conjugate additions, specific data showcasing the efficacy of this compound in inducing enantioselectivity is not prominently available.

Aerobic Oxidation Reactions

In the domain of aerobic oxidation reactions, phosphite ligands can play a role in stabilizing metal catalysts and modulating their reactivity. These reactions utilize molecular oxygen as a green and sustainable oxidant. However, the scientific literature does not provide specific examples or detailed studies where this compound is used as a ligand in palladium-catalyzed or other metal-catalyzed aerobic oxidations. Research in this area often highlights the use of electron-rich phosphines or specialized phosphite ligands that are robust under oxidative conditions. There is no available data to construct a table of research findings for the catalytic performance of this compound in this context.

Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and a vast array of chiral phosphine and phosphite ligands have been developed for this purpose. These ligands are crucial for achieving high enantioselectivities in the reduction of prochiral olefins, ketones, and imines. Despite the extensive research in this field, there are no specific reports detailing the use of this compound as a ligand in rhodium, ruthenium, or iridium-catalyzed hydrogenation reactions. Consequently, data on its performance, such as enantiomeric excess (ee%) and turnover numbers (TON), for specific substrates is not available.

Mechanistic Investigations of Tris 2 Phenylphenyl Phosphite Mediated Processes

Catalytic Reaction Mechanisms

Tris(2-phenylphenyl) phosphite (B83602), a member of the bulky triaryl phosphite ligand family, is instrumental in various transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation. Its large steric footprint and distinct electronic signature—strong π-acceptor character—are key to its efficacy in controlling catalytic activity and selectivity.

The reaction pathways of catalytic processes employing tris(2-phenylphenyl) phosphite are often intricate, involving a series of elementary steps such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. The bulky nature of the 2-phenylphenyl substituents plays a crucial role in promoting key steps of the catalytic cycle.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) species, coordinated to this compound ligands, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-richness of the phosphine (B1218219) ligand can influence the rate of this step.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst. The steric bulk of the this compound ligand is thought to facilitate this final step, which is often rate-determining.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below:

Where L represents the this compound ligand.

In rhodium-catalyzed hydroformylation , the phosphite ligand influences the equilibrium between different rhodium-hydrido-carbonyl species, which in turn dictates the rate and regioselectivity of the reaction. The generally accepted mechanism involves:

Ligand Substitution: The phosphite ligand replaces a CO ligand on the rhodium precursor.

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

Migratory Insertion: The alkene inserts into the Rh-H bond, forming a rhodium-alkyl intermediate. The regioselectivity (linear vs. branched aldehyde) is determined at this stage and is heavily influenced by the steric bulk of the phosphite ligand.

CO Insertion: A carbonyl group inserts into the Rh-alkyl bond to form a rhodium-acyl species.

Oxidative Addition of H₂ and Reductive Elimination: Hydrogenolysis of the rhodium-acyl intermediate releases the aldehyde product and regenerates the active rhodium-hydrido catalyst.

The strong π-acceptor properties of phosphite ligands like this compound facilitate CO dissociation from the metal center, which can lead to more active catalysts compared to their phosphine counterparts. bath.ac.uk

The this compound ligand is not a mere spectator in the catalytic cycle; it actively participates in and influences nearly every step. Its primary roles can be summarized as follows:

Steric Influence: The bulky 2-phenylphenyl groups create a sterically demanding environment around the metal center. This steric hindrance can:

Promote the formation of coordinatively unsaturated species that are more catalytically active.

Influence the regioselectivity of reactions like hydroformylation by favoring the less sterically hindered product.

Facilitate the reductive elimination step in cross-coupling reactions, thereby increasing the turnover frequency of the catalyst.

Electronic Effects: As a phosphite, this ligand is a stronger π-acceptor than analogous phosphine ligands. This electronic property:

Stabilizes low-valent metal centers, such as Pd(0) in cross-coupling reactions.

Modulates the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination.

In rhodium-catalyzed hydroformylation, the strong π-acidity weakens the Rh-CO back-bonding, facilitating CO dissociation and creating a vacant site for olefin coordination. bath.ac.uk

The interplay of these steric and electronic factors allows for fine-tuning of the catalyst's performance. The table below summarizes the general influence of bulky phosphite ligands on key catalytic steps.

| Catalytic Step | Influence of this compound | Primary Contributing Factor |

| Oxidative Addition | Can modulate the rate by influencing electron density at the metal center. | Electronic (π-acceptor) |

| Transmetalation | Steric bulk can influence the approach of the coupling partner. | Steric |

| Reductive Elimination | Generally accelerated due to steric repulsion between the coupling partners. | Steric |

| Regioselectivity (e.g., Hydroformylation) | Favors the formation of the less sterically hindered product. | Steric |

| Catalyst Stability | Can stabilize the active catalytic species. | Electronic & Steric |

Ligand Stability and Decomposition Pathways in Reaction Media

Hydrolytic Stability: Triaryl phosphites are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. The hydrolysis proceeds in a stepwise manner, yielding diaryl phosphite, monoaryl phosphite, and ultimately phosphoric acid. The bulky 2-phenylphenyl groups in this compound are expected to provide significant steric shielding to the phosphorus center, thereby enhancing its hydrolytic stability compared to less hindered triaryl phosphites like triphenylphosphite. google.com The general hydrolysis pathway is as follows:

P(OAr)₃ + H₂O → HP(O)(OAr)₂ + ArOH HP(O)(OAr)₂ + H₂O → H₂P(O)(OAr) + ArOH H₂P(O)(OAr) + H₂O → H₃PO₃ + ArOH

The rate of hydrolysis is influenced by temperature, pH, and the presence of metal ions that can catalyze the reaction.

Thermal Stability: At elevated temperatures, triaryl phosphites can undergo thermal decomposition. The specific decomposition pathways for this compound are not extensively detailed in the literature, but for triaryl phosphites in general, thermal degradation can involve P-O bond cleavage and rearrangements. The bulky nature of the 2-phenylphenyl substituents likely contributes to a higher thermal stability compared to less sterically hindered analogs.

The following table provides a qualitative comparison of the expected stability of this compound with other common phosphite ligands.

| Ligand | Relative Hydrolytic Stability | Relative Thermal Stability | Key Structural Feature |

| Triphenylphosphite | Moderate | Moderate | Unsubstituted aryl groups |

| This compound | High | High | Bulky ortho-substituents |

| Tris(2,4-di-tert-butylphenyl) phosphite | Very High | Very High | Very bulky ortho and para substituents |

Theoretical and Computational Studies

Molecular Structure and Conformation Analysis

The performance of a phosphite (B83602) ligand is intrinsically linked to its three-dimensional shape and the preferred arrangements (conformations) of its aryl substituents. Tris(2-phenylphenyl) phosphite, featuring three bulky o-biphenyl groups attached to a central phosphite core, is expected to adopt a propeller-like geometry. The phenyl rings of the biphenyl units can rotate relative to each other, and the entire biphenyl group can rotate around the P-O bond.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these complex structures. DFT calculations can determine the optimized geometry of the molecule by finding the lowest energy arrangement of its atoms. For ortho-substituted triarylphosphines and phosphites, the orientation of the substituents can be classified using exo and endo nomenclature, which describes whether the substituents point away from or towards the phosphorus lone pair's axis, respectively. In its uncoordinated form, a sterically crowded ligand like this compound would likely adopt a conformation that minimizes the repulsion between the bulky biphenyl groups.

Conformational analysis involves calculating the energies of various possible rotational isomers (rotamers) to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the ligand's conformation can change upon coordination to a metal center, adapting to the steric demands of the complex. For similar bulky phosphines, studies have shown that the ligands prefer conformations that shield the phosphorus atom, which can influence their reactivity and coordination properties.

Electronic Structure Calculations

The electronic nature of a phosphite ligand dictates its ability to donate or accept electron density when bonded to a metal center, which is a key factor in its effectiveness in catalysis.

The electronic influence of a phosphorus ligand is commonly quantified by the Tolman Electronic Parameter (TEP or χ). Experimentally, this is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) via infrared spectroscopy of a nickel complex, [LNi(CO)₃], where L is the phosphite ligand. A lower stretching frequency indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger π-backbonding to the CO ligands, weakening the C-O bond.

Computationally, a corresponding value known as the Computational Electronic Parameter (CEP) can be calculated using DFT. This involves modeling the [LNi(CO)₃] complex and calculating its vibrational frequencies. This method allows for the prediction of electronic properties without synthesizing the nickel complex, which is advantageous as the precursor, Ni(CO)₄, is highly toxic. While a specific CEP value for this compound is not documented in available literature, the values for other triaryl phosphites provide a useful comparison.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine (B1218219) and Phosphite Ligands

| Ligand (L) | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| P(OPh)₃ | 2085.3 |

Data sourced from general literature on Tolman parameters.

This table is interactive. You can sort and filter the data.

Aryl phosphites like triphenyl phosphite (P(OPh)₃) are generally less electron-donating (more π-accepting) than trialkyl phosphines like tri-tert-butylphosphine (P(t-Bu)₃), resulting in higher TEP values. The electronic nature of this compound would be influenced by the electron-withdrawing nature of the phenoxy groups, balanced by the electronic effects of the ortho-phenyl substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to understand chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Steric Bulk Assessment

The size and shape of a ligand are critical factors that influence the stability, coordination number, and reactivity of the metal complexes it forms.

The most established metric for quantifying the steric bulk of phosphorus ligands is the Tolman cone angle (θ). It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that completely encloses the van der Waals radii of the ligand's atoms. While originally developed using physical models, cone angles are now routinely calculated from the optimized geometries of ligand-metal complexes obtained through computational methods like DFT or from solid-state X-ray crystal structures.

Table 2: Cone Angles for Selected Bulky Phosphorus Ligands

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| PPh₃ (Triphenylphosphine) | 145 |

| PCy₃ (Tricyclohexylphosphine) | 170 |

| P(o-tolyl)₃ (Tris(o-tolyl)phosphine) | 194 |

| P(mesityl)₃ (Trimesitylphosphine) | 212 |

Data represents commonly cited values from literature and computational studies.

This table is interactive. You can sort and filter the data.

While the cone angle is a useful single-value descriptor, it has limitations as it represents the ligand as a symmetric cone. More sophisticated methods have been developed to provide a more detailed and accurate picture of a ligand's steric profile.

One such method is the calculation of the percent buried volume (%Vbur) . This parameter quantifies the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand. It provides a more nuanced measure of steric hindrance that accounts for the actual shape and orientation of the ligand's substituents. Computational software can calculate %Vbur from the 3D coordinates of a metal-ligand complex.

Another advanced technique is the generation of topographic steric maps . These maps are 2D projections that illustrate the steric landscape of a ligand from the perspective of the metal center. They show which areas of the coordination sphere are blocked by the ligand and which are accessible, providing a visual and quantitative guide to the ligand's steric influence. For a complex ligand like this compound, a steric map would reveal the specific regions of space shielded by the twisted biphenyl groups, offering detailed insight into how it might influence the approach of substrates in a catalytic reaction.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | tris(o-biphenyl) phosphite |

| Tri-tert-butylphosphine | P(t-Bu)₃ |

| Triphenylphosphine | PPh₃ |

| Triethyl phosphite | P(OEt)₃ |

| Triphenyl phosphite | P(OPh)₃ |

| Tricyclohexylphosphine | PCy₃ |

| Tris(o-tolyl)phosphine | P(o-tolyl)₃ |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Simulations

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the current body of research concerning the specific chemical compound this compound. As of the latest available data, there are no published studies detailing reaction mechanism simulations involving this particular phosphite ligand. While computational methods are widely applied to understand the behavior of various phosphite and phosphine ligands in catalysis, this compound has not been the subject of such specific investigation. Therefore, a detailed discussion of its reaction mechanism simulations cannot be provided at this time.

Transition State Characterization

Consistent with the absence of reaction mechanism simulations, there is no available data on the characterization of transition states for reactions involving this compound. The characterization of a transition state is a critical component of computational reaction analysis, providing insights into the energy barriers and the geometric arrangement of atoms at the peak of a reaction's energy profile. This information, typically obtained through methods like Density Functional Theory (DFT), is fundamental to understanding reaction kinetics and mechanisms. However, for this compound, such computational studies have not been reported. Consequently, no data on bond lengths, angles, or the imaginary frequencies of transition states involving this compound can be presented.

Energy Landscape Exploration

The exploration of a reaction's energy landscape, which maps the potential energy of a system as a function of the spatial coordinates of its atoms, is a powerful tool for elucidating reaction pathways, identifying intermediates, and determining rate-limiting steps. This type of computational analysis has been instrumental in the study of many catalytic cycles. However, for this compound, there are no published studies that have explored the energy landscape of any reaction in which it participates. As a result, a quantitative discussion of the thermodynamics and kinetics of potential reaction pathways, including the relative energies of reactants, intermediates, transition states, and products, is not possible.

Based on a comprehensive review of scientific literature and patent databases, there is insufficient detailed information available for the chemical compound “this compound” to generate a thorough and informative article that adheres to the specified outline. While the compound is mentioned in some patents as a type of organic phosphite for polymer stabilization google.comgoogle.com, the available data lacks the specific research findings, performance data, and detailed application information required to populate the requested sections on its role as a secondary antioxidant, its effect on polymer discoloration, and its use in coating formulations.

To provide a valuable and scientifically accurate article that aligns with the detailed structure you have provided, it is recommended to focus on a closely related and extensively studied compound for which a wealth of public data exists: tris(2,4-di-tert-butylphenyl) phosphite . This phosphite antioxidant is a standard in the polymer industry and its functions and applications are well-documented, allowing for a comprehensive article that includes data tables and detailed research findings as requested.

Would you like to proceed with an article on tris(2,4-di-tert-butylphenyl) phosphite following your original outline?

Applications of Tris 2 Phenylphenyl Phosphite in Materials Science

Advanced Materials and Emerging Applications

Additives in Energy Storage Systems (e.g., Li-ion Batteries)

There is no specific data or research in the available scientific literature detailing the use or performance of tris(2-phenylphenyl) phosphite (B83602) as an additive in energy storage systems, such as lithium-ion (Li-ion) batteries.

In the broader context of Li-ion battery research, other phosphite-based compounds have been investigated as electrolyte additives. For instance, compounds like triphenyl phosphite (TPP) and tris(trimethylsilyl) phosphite (TMSP) have been studied for their potential to improve battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. This protective layer can suppress electrolyte decomposition, especially at high voltages, leading to enhanced cycling stability and safety. However, without specific studies on tris(2-phenylphenyl) phosphite, it is not possible to ascertain its effects or mechanisms in a Li-ion battery system.

Due to the absence of research findings, no data tables on the performance of this compound in Li-ion batteries can be provided.

Flame Retardant Applications

Similarly, there is a notable absence of specific research on the application of this compound as a flame retardant in the scientific literature. Organophosphorus compounds are a well-established class of flame retardants that can act in either the gas phase (by scavenging flammable radicals) or the condensed phase (by promoting char formation).

For example, triphenyl phosphate, a structurally related compound, is known to function as a flame retardant in various polymers. Its mechanism often involves the formation of a protective polyphosphoric acid layer upon thermal decomposition, which insulates the underlying material from heat and oxygen.

However, without dedicated studies on this compound, its efficacy, mechanism of action, and performance metrics as a flame retardant remain unknown. Consequently, no data tables detailing its flame retardant properties, such as Limiting Oxygen Index (LOI) values, UL-94 ratings, or heat release rates from cone calorimetry, can be presented.

Future Research Directions and Outlook

Development of Novel Derivatives

The synthesis of derivatives from a parent molecule is a cornerstone of advancing chemical functionalities. For tris(2-phenylphenyl) phosphite (B83602), future research is anticipated to focus on the strategic modification of its aryl rings to fine-tune its properties.

Key Areas for Derivative Development:

Steric Hindrance Modification: Introducing bulky substituents onto the phenyl rings can enhance the hydrolytic stability of the phosphite, a critical factor for its practical applications, particularly in polymer processing. researchgate.net This approach has been successfully employed for other triaryl phosphites to improve their performance as antioxidants and stabilizers. researchgate.net

Electronic Property Tuning: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the electronic nature of the phosphorus center. This, in turn, influences the compound's coordination chemistry and catalytic activity.

Functionalization for Specific Applications: Incorporating specific functional groups can lead to derivatives with tailored properties. For example, the addition of polymerizable groups could allow for the covalent incorporation of the phosphite into a polymer backbone, preventing leaching and improving long-term stability.

A comparative table of potential derivatives and their expected properties is presented below:

| Derivative of Tris(2-phenylphenyl) phosphite | Potential Synthetic Strategy | Expected Properties | Potential Applications |

| Tris(4'-alkyl-2-phenylphenyl) phosphite | Friedel-Crafts alkylation of 2-phenylphenol (B1666276) followed by reaction with PCl₃ | Increased solubility in nonpolar media, enhanced hydrolytic stability | Polymer additives, lubricants |

| Tris(4'-halo-2-phenylphenyl) phosphite | Halogenation of 2-phenylphenol prior to phosphitylation | Modified electronic properties, potential for further functionalization via cross-coupling reactions | Catalysis, advanced materials |

| Tris(4'-alkoxy-2-phenylphenyl) phosphite | Williamson ether synthesis on 2-phenylphenol followed by reaction with PCl₃ | Enhanced electron-donating ability, potential for improved catalytic performance | Homogeneous catalysis |

Expanded Catalytic Applications

Triaryl phosphites are widely utilized as ligands in homogeneous catalysis. The unique structure of this compound suggests its potential for novel catalytic applications, moving beyond the established uses of simpler phosphites.

Future research in this area will likely explore:

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to new ligands for enantioselective catalysis. The inherent chirality of atropisomeric biaryl systems, which could be a feature of certain derivatives, is a well-established strategy for inducing asymmetry in metal-catalyzed reactions.

Cross-Coupling Reactions: The ability of phosphite ligands to stabilize low-valent metal centers makes them suitable for various cross-coupling reactions. Investigating the performance of this compound in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could reveal enhanced reactivity or selectivity due to its specific steric and electronic profile.

Polymerization Catalysis: The development of well-defined organometallic complexes bearing this compound as a ligand could lead to new catalysts for controlled polymerization reactions, yielding polymers with specific tacticities and molecular weight distributions.

Advanced Materials Integration

The integration of phosphite compounds into advanced materials is a growing field of research. This compound, with its bulky and rigid structure, is a promising candidate for incorporation into various material matrices.

Potential Avenues for Materials Integration:

High-Performance Polymers: As a processing stabilizer and antioxidant, this compound could enhance the thermal and oxidative stability of high-performance polymers. researchgate.net Its bulky nature may also impart improved mechanical properties.

Organic Electronics: The aromatic nature of the 2-phenylphenyl groups suggests potential applications in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where they might serve as host materials or electron transport layers.

Nanomaterials: The functionalization of nanoparticles with this compound or its derivatives could lead to hybrid materials with novel properties. For instance, phosphite-coated quantum dots may exhibit enhanced photostability and dispersibility in organic media.

Computational Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound will likely leverage computational methods to accelerate the discovery of new applications.

Focus of Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structures of this compound and its metal complexes. researchgate.netuni-regensburg.de These calculations can provide insights into ligand-metal bonding, which is crucial for understanding catalytic activity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound within a polymer matrix, providing a molecular-level understanding of its role as a stabilizer.

Virtual Screening: Computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications, such as catalysis or materials science, before embarking on extensive synthetic work.

The following table summarizes the key computational approaches and their potential impact on future research:

| Computational Method | Research Objective | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Prediction of catalytic activity and reaction mechanisms |

| Molecular Dynamics (MD) | Simulate interactions with polymer chains | Understanding of stabilization mechanisms in materials |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic interactions or reactions in complex environments | Design of targeted inhibitors or catalysts |

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing tris(2-phenylphenyl) phosphite, and how can researchers address common spectral interferences?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, analyze the <sup>31</sup>P peak (~100–130 ppm) to confirm the phosphite structure and <sup>1</sup>H/ <sup>13</sup>C spectra for aryl group assignments. MS (ESI or EI) can verify molecular ion peaks (e.g., [M+H]<sup>+</sup>). To resolve interferences from hydrolyzed phosphate derivatives, ensure anhydrous conditions during sample preparation and compare retention times with standards using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers determine the solubility and compatibility of this compound in polymer matrices?

- Methodological Answer : Conduct Hansen Solubility Parameter (HSP) modeling to predict miscibility with polymers like polyethylene or polypropylene. Experimentally, use thermogravimetric analysis (TGA) under inert conditions to assess decomposition onset temperatures when blended. For compatibility, perform accelerated aging tests (e.g., 70°C/75% RH for 500 hours) and monitor polymer oxidation via FTIR (hydroperoxide peaks at 3400 cm<sup>-1</sup>) .

Q. What are the best practices for synthesizing this compound to ensure high purity?

- Methodological Answer : Synthesize via reaction of phosphorus trichloride with 2-phenylphenol in a 1:3 molar ratio under inert atmosphere (argon/nitrogen). Purify via vacuum distillation (bp ~200–250°C) or recrystallization in hexane. Validate purity using HPLC (detection at 220 nm) and ensure residual chloride content is <50 ppm via ion chromatography .

Advanced Research Questions

Q. What computational approaches are effective in predicting the antioxidant efficacy of this compound in high-voltage battery applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s redox potential and adsorption energy on electrode surfaces (e.g., LiNi0.8Mn0.1Co0.1O2). Screen for CEI (Cathode Electrolyte Interphase) formation efficiency by simulating HOMO/LUMO energy gaps and Mulliken charge distribution. Experimental validation involves cycling tests in coin cells with electrolyte blends (e.g., 1% additive in 1M LiPF6 EC/DMC) .

Q. How should conflicting data on the thermal stability of this compound be analyzed in different polymer systems?

- Methodological Answer : Use hyphenated techniques like TGA-FTIR-GC/MS to identify decomposition products (e.g., phenolic fragments, phosphorus oxides). Compare activation energies (Ea) via Kissinger analysis of DSC data across polymer matrices (e.g., LDPE vs. LLDPE). Conflicting results may arise from matrix-dependent radical scavenging pathways; resolve via electron paramagnetic resonance (EPR) to track radical quenching efficiency .

Q. What methodologies are used to assess the environmental degradation products of this compound, and how can their toxicity be evaluated?

- Methodological Answer : Simulate environmental degradation using OECD 309 (surface water) or 307 (soil) protocols. Analyze metabolites via LC-QTOF-MS with non-targeted screening. For toxicity, employ in vitro assays (e.g., Microtox® for aquatic toxicity) and in silico tools like ECOSAR. Compare with EPA’s CompTox Dashboard data for structural analogs (e.g., tris(2-chloroethyl) phosphate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.